molecular formula C6H12ClNO B6208337 rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis CAS No. 2703749-21-5

rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis

Cat. No.: B6208337
CAS No.: 2703749-21-5
M. Wt: 149.6
InChI Key:
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Description

Rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as cyclic amines, which are a diverse group of compounds with a wide range of applications in various fields. This compound has been studied for its ability to modulate various biological processes and has been found to have potential applications in laboratory experiments.

Scientific Research Applications

Rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis, has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine and is important for the regulation of nerve impulses. This compound has also been studied for its ability to modulate the activity of various receptors, including serotonin receptors and dopamine receptors, which are involved in the regulation of mood and behavior. In addition, it has been found to have potential applications in the study of cancer and other diseases, as it has been shown to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis, is not fully understood. However, it is believed that the compound works by binding to the active site of the enzyme acetylcholinesterase, which prevents the breakdown of the neurotransmitter acetylcholine. This in turn leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can then activate various receptors, including serotonin and dopamine receptors. In addition, it is believed that the compound may also modulate the activity of other enzymes and proteins, which could potentially lead to the inhibition of certain cancer cell lines.
Biochemical and Physiological Effects
This compound, has been found to have various biochemical and physiological effects. In addition to its ability to modulate the activity of various receptors, it has been found to have neuroprotective effects, which could potentially be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It has also been found to have anti-inflammatory and analgesic effects, which could potentially be beneficial in the treatment of various inflammatory conditions. In addition, it has been found to have antioxidant effects, which could potentially be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

Rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis, has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in long-term experiments. In addition, it has a low toxicity profile, which makes it safe to use in laboratory settings. However, it is important to note that the compound has a relatively low solubility in water, which may limit its use in some experiments. In addition, the compound has a relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

The potential applications of rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis, are still being explored. Future research could focus on developing more effective and efficient synthesis methods for the compound, as well as exploring its potential applications in various fields, such as the treatment of neurodegenerative diseases and the prevention of certain diseases. In addition, further research could be conducted to explore the compound’s potential to modulate the activity of various receptors, as well as its ability to inhibit the growth of certain cancer cell lines. Finally, more research could be conducted to explore the compound’s potential to modulate the activity of other enzymes and proteins, as well as its potential to act as an antioxidant.

Synthesis Methods

Rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis, is synthesized through a process known as an aldol condensation. This process involves the reaction of an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a cyclic amine. The reaction is typically carried out at a temperature of around 80°C and requires a catalyst, such as a Lewis acid, to speed up the reaction. The reaction produces a racemic mixture of the two enantiomers of the cyclic amine, which can then be separated through chromatographic methods.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Ammonia", "Hydrogen gas", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "1. Cyclohexene is reacted with ammonia in the presence of hydrogen gas and a catalyst to form cis-1-amino-2-cyclohexene.", "2. The cis-1-amino-2-cyclohexene is then reacted with hydrochloric acid to form cis-1-amino-2-cyclohexene hydrochloride.", "3. The cis-1-amino-2-cyclohexene hydrochloride is then reacted with sodium hydroxide to form rac-(1R,6S)-6-aminocyclohex-2-en-1-ol.", "4. Finally, the rac-(1R,6S)-6-aminocyclohex-2-en-1-ol is reacted with hydrochloric acid to form rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis." ] }

2703749-21-5

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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